Methoxyacetic acid, tridecyl ester

Description

Historical Context and Discovery Trajectory

The discovery of this compound is intertwined with advancements in chromatographic and spectroscopic techniques during the late 20th and early 21st centuries. Initial reports of its existence appear in PubChem entries dated March 27, 2005, with subsequent modifications reflecting ongoing refinements in structural characterization. The compound was first isolated from Nicotiana tabacum (tobacco) through methanol extraction and gas chromatography-mass spectrometry (GC-MS) analysis, which revealed its esterification pattern.

A critical milestone in its identification was the differentiation of its structural isomers. For instance, the 3-tridecyl and 4-tridecyl esters were distinguished via nuclear magnetic resonance (NMR) spectroscopy, particularly through correlations observed in heteronuclear multiple bond coherence (HMBC) spectra. These isomers share the molecular formula C₁₆H₃₂O₃ but exhibit distinct physicochemical properties due to variations in alkyl chain branching (Table 1).

Table 1: Structural Isomers of this compound

| Isomer | IUPAC Name | InChIKey | SMILES |

|---|---|---|---|

| Tridecyl ester | tridecan-3-yl 2-methoxyacetate | GPIMHEONBTXYNA-UHFFFAOYSA-N | CCCCCCCCCCC(CC)OC(=O)COC |

| 4-Tridecyl ester | tridecan-4-yl 2-methoxyacetate | BEZBWDLICZYZSF-UHFFFAOYSA-N | CCCCCCCCCC(CCC)OC(=O)COC |

The refinement of high-performance liquid chromatography (HPLC) methods further enabled the separation of these isomers, facilitating their individual study in plant matrices.

Academic Significance in Phytochemical Research

This compound has garnered attention for its role as a volatile phytochemical, particularly in plant defense and interspecies communication. In Coronopus didymus, a species known for its medicinal properties, this ester is identified as a secondary metabolite contributing to the plant’s volatile organic compound (VOC) profile. Its presence in glandular trichomes suggests involvement in herbivore deterrence or pathogen resistance, though mechanistic studies remain preliminary.

Research on potato (Solanum tuberosum) suberin depolymerization has also highlighted the broader relevance of ester oligomers in plant cell wall structure. While this compound itself was not isolated in these studies, analogous esters demonstrated roles in lipid polyesters that fortify epidermal tissues. This contextualizes the compound within a larger framework of plant cuticular lipids, which are critical for water retention and environmental stress tolerance.

Taxonomic Distribution Patterns in Plant Biosystems

The occurrence of this compound appears restricted to specific angiosperm lineages. Beyond its initial identification in Nicotiana tabacum, the compound has been detected in Coronopus didymus (swine cress), a member of the Brassicaceae family. This limited distribution raises questions about its evolutionary origins and biosynthetic pathways.

Table 2: Documented Plant Sources of this compound

| Plant Species | Family | Tissue Source | Detection Method |

|---|---|---|---|

| Nicotiana tabacum | Solanaceae | Leaves | GC-MS, NMR |

| Coronopus didymus | Brassicaceae | Aerial parts | HPLC, APCI-MS |

The compound’s absence in phylogenetically distant species, such as those in the Poaceae or Rosaceae families, suggests a specialized biosynthetic pathway that may involve unique acyltransferases or alcohol precursors. Comparative metabolomic studies could elucidate whether its production is linked to specific ecological niches or adaptive traits.

Properties

Molecular Formula |

C16H32O3 |

|---|---|

Molecular Weight |

272.42 g/mol |

IUPAC Name |

tridecyl 2-methoxyacetate |

InChI |

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-16(17)15-18-2/h3-15H2,1-2H3 |

InChI Key |

CKSSVZRFQQDWTR-UHFFFAOYSA-N |

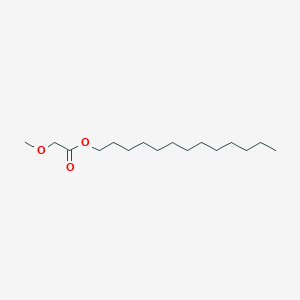

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyacetic acid tridecyl ester can be synthesized through esterification, a reaction between methoxyacetic acid and tridecanol in the presence of a catalyst. The reaction typically involves heating the carboxylic acid and alcohol with a mineral acid catalyst, such as sulfuric acid, to form the ester and water . The reaction is reversible and requires careful control of conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of methoxyacetic acid tridecyl ester follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, with the removal of water to shift the equilibrium towards ester formation. The product is then purified through distillation to obtain the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methoxyacetic acid tridecyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back into methoxyacetic acid and tridecanol in the presence of an acid or base.

Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Oxidation and Reduction: While esters are generally stable, they can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, such as hydrochloric acid.

Transesterification: This reaction requires an alcohol and a catalyst, such as sodium methoxide or sulfuric acid.

Major Products Formed

Hydrolysis: Methoxyacetic acid and tridecanol.

Transesterification: A different ester and alcohol, depending on the reactants used.

Scientific Research Applications

Methoxyacetic acid tridecyl ester has various applications in scientific research:

Mechanism of Action

The mechanism of action of methoxyacetic acid tridecyl ester involves its ability to undergo hydrolysis, releasing methoxyacetic acid and tridecanol. Methoxyacetic acid can then interact with various molecular targets and pathways, influencing cellular processes. The ester itself can penetrate biological membranes, making it useful in drug delivery applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between methoxyacetic acid, tridecyl ester, and analogous esters based on chain length, functional groups, and applications:

Structural and Functional Insights

Alkyl Chain Length and Hydrophobicity :

- Longer alkyl chains (e.g., tridecyl, tetradecyl) increase molecular weight and hydrophobicity, making these compounds suitable for industrial applications like foam stabilization or integration into lipid-rich environments (e.g., crude oil ).

- Shorter chains (e.g., ethyl, pentyl) enhance volatility, favoring roles in flavor/aroma production .

Functional Group Modifications :

- Chlorinated Esters : Dichloroacetic acid esters (e.g., dichloroacetic acid, tridecyl ester) may exhibit higher toxicity due to chlorine atoms, limiting their use to specific industrial or fermented food contexts .

- Aromatic vs. Aliphatic Esters : Benzoic acid esters (e.g., tridecyl benzoate) derive from aromatic acids, altering their chemical stability and biological activity compared to aliphatic methoxyacetic acid derivatives .

Research Findings and Industrial Relevance

- Crude Oil Components : Methoxyacetic acid esters (tridecyl, tetradecyl, heptadecyl) constitute 3.87% of oxygenated compounds in Surakhani light crude oil, highlighting their natural occurrence in petroleum systems .

- Fermentation Byproducts : Esters like dichloroacetic acid, tridecyl ester are formed via esterification during lactic acid bacteria (LAB) fermentation, contributing to flavor profiles in foods .

- Pharmaceutical Standards : this compound’s high purity and stability make it a reliable reference material for drug development .

Q & A

Q. What analytical techniques are recommended for the identification and structural characterization of methoxyacetic acid, tridecyl ester?

To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the ester’s methoxy, acetate, and tridecyl chain signals. Compare results with published data for similar esters .

- Mass Spectrometry (MS) : Use GC-MS or LC-MS to verify the molecular ion peak at m/z 272.42 (C₁₆H₃₂O₃) and fragmentation patterns. GC-MS retention indices from plant extract studies (e.g., Actinodaphne bourdillonii) provide cross-validation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection, referencing retention times against certified standards .

Q. What synthetic methodologies are applicable for producing this compound in laboratory settings?

While direct synthesis protocols are not explicitly documented in the provided evidence, esterification strategies commonly used for analogous compounds include:

- Fischer Esterification : React methoxyacetic acid with tridecanol under acidic catalysis (e.g., H₂SO₄) with reflux. Monitor reaction completion via TLC or FTIR for ester C=O band (~1740 cm⁻¹).

- Steglich Esterification : Use coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) for milder conditions, minimizing side reactions .

- Purification : Isolate the ester via liquid-liquid extraction (e.g., ethyl acetate/water) and finalize purity through recrystallization or flash chromatography.

Q. How can researchers quantify this compound in complex matrices like plant extracts?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column parameters (e.g., DB-5MS) and temperature gradients to resolve the ester from co-eluting compounds. Use internal standards (e.g., deuterated analogs) for calibration .

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity in biological matrices. Validate methods per ICH guidelines .

- Quantitative NMR (qNMR) : Utilize deuterated solvents and an internal standard (e.g., maleic acid) for absolute quantification without chromatographic separation .

Advanced Research Questions

Q. How should researchers address discrepancies in physicochemical data (e.g., retention indices) for this compound across studies?

- Cross-Method Validation : Compare retention indices (GC-MS) and spectral data (NMR, IR) across multiple instruments and laboratories. For example, discrepancies in GC-MS retention times (e.g., -5.2 vs. -4.7 in different studies) may arise from column aging or temperature drift .

- Statistical Analysis : Apply principal component analysis (PCA) to cluster data from diverse sources and identify outlier values.

- Reference Standards : Use certified reference materials (CRMs) to calibrate instruments and harmonize inter-laboratory results .

Q. What experimental strategies can elucidate the biological activity and mechanisms of this compound?

- Bioassay-Guided Fractionation : Isolate the ester from plant extracts (e.g., Coronopus didymus) and test fractions for antimicrobial, anti-inflammatory, or phytotoxic activity using disk diffusion or cell viability assays (e.g., MTT) .

- Molecular Docking : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays.

- Metabolomics : Track metabolic perturbations in model organisms (e.g., C. elegans) exposed to the ester via LC-MS-based untargeted profiling .

Q. What factors influence the stability of this compound under experimental storage conditions?

- pH and Temperature : Conduct accelerated stability studies (40°C/75% RH) across pH 3–10. Hydrolysis to methoxyacetic acid and tridecanol is likely under alkaline conditions, as observed in structurally similar esters .

- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation. Monitor degradation via periodic HPLC analysis .

- Oxidative Stability : Evaluate susceptibility to radical-mediated oxidation using 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays. Add antioxidants (e.g., BHT) if necessary .

Q. How can researchers assess the ecological impact of this compound in laboratory wastewater?

- Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge. Low biodegradability (<60% in 28 days) necessitates pretreatment .

- Aquatic Toxicity : Perform acute toxicity assays on Daphnia magna or Vibrio fischeri (Microtox). Compare EC₅₀ values with regulatory thresholds (e.g., EU REACH) .

- Adsorption Studies : Characterize sorption to soil organic matter using batch equilibrium methods. High log Kₒc values (>3) indicate persistent environmental retention .

Q. What advanced applications could exploit the physicochemical properties of this compound in drug delivery systems?

- Lipid-Based Nanoparticles : Incorporate the ester into solid lipid nanoparticles (SLNs) to enhance solubility of hydrophobic drugs (e.g., paclitaxel). Optimize formulations using Box-Behnken experimental design .

- Transdermal Permeation : Evaluate skin penetration using Franz diffusion cells and synthetic membranes. Compare flux rates with established enhancers (e.g., oleic acid) .

- Polymer Compatibility : Blend with biodegradable polyesters (e.g., PLGA) to modulate drug release kinetics. Characterize thermal behavior via DSC and crystallinity via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.